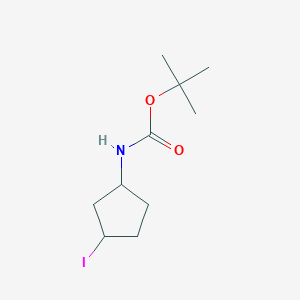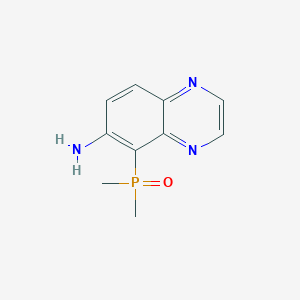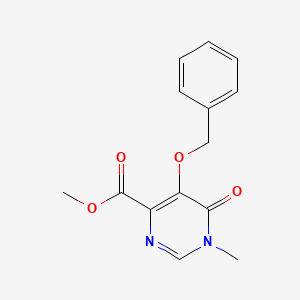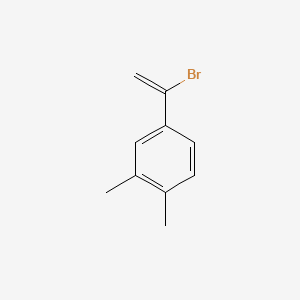
4-(1-Bromovinyl)-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromovinyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a bromovinyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination . The brominated intermediate is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Bromovinyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include azides, thiols, or amines.
Oxidation: Products include ketones or aldehydes.
Reduction: Ethyl derivatives.
Aplicaciones Científicas De Investigación
4-(1-Bromovinyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromovinyl)-1,2-dimethylbenzene involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
- 1-Bromo-2,4-dimethylbenzene
- 4-Bromo-1,2-dimethylbenzene
- 4-(1-Bromovinyl)benzene
Comparison: 4-(1-Bromovinyl)-1,2-dimethylbenzene is unique due to the presence of both a bromovinyl group and two methyl groups on the benzene ring
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
4-(1-bromoethenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,3H2,1-2H3 |
Clave InChI |
RIGWQXWHLWXOID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


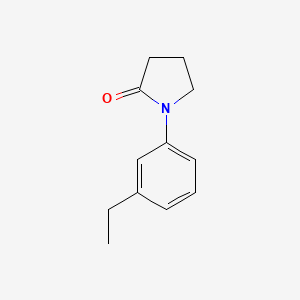
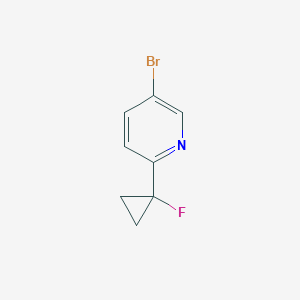
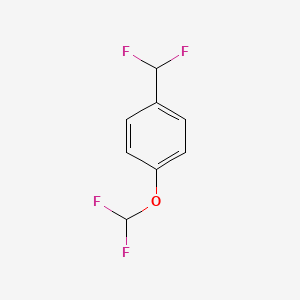
![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
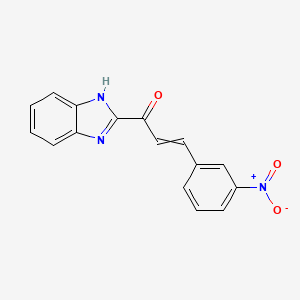
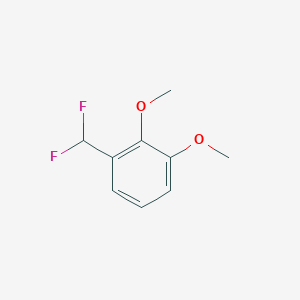
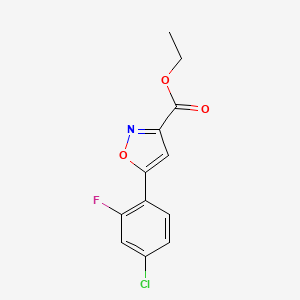
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
